molecular formula C20H35NOS B1682528 suloctidil CAS No. 54767-75-8

suloctidil

Cat. No.: B1682528
CAS No.: 54767-75-8
M. Wt: 337.6 g/mol
InChI Key: BFCDFTHTSVTWOG-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Suloctidil can be synthesized through a multi-step process involving the reaction of 4-isopropylthiophenol with 2-bromo-1-octylamine under basic conditions to form the intermediate 4-(isopropylthio)phenyl-2-octylaminoethanol . This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the careful handling of reagents and intermediates, as well as the implementation of purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Suloctidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

54767-75-8

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Appearance

Solid powder

54767-75-8
54063-56-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54767-71-4 (hydrochloride)
60175-02-2 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Suloctidil;  Bemperil;  Cerebro;  Circleton;  CP 556 S;  CP 556S;  CP-556S;  Daufan;  Dulai;  Hemoantin;  MJF 12637;  Octamet;  Polivasal;  Ravenil;  Sudil.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
suloctidil
Reactant of Route 2
Reactant of Route 2
suloctidil
Reactant of Route 3
Reactant of Route 3
suloctidil
Reactant of Route 4
suloctidil
Reactant of Route 5
Reactant of Route 5
suloctidil
Reactant of Route 6
Reactant of Route 6
suloctidil
Customer
Q & A

Q1: What is the primary mechanism of action of suloctidil?

A1: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and improved blood flow. []

Q2: Does this compound affect platelet function?

A2: Yes, this compound has been shown to inhibit platelet aggregation, a key process in thrombus formation. It appears to achieve this by inhibiting cyclooxygenase, an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator. [, ]

Q3: Does this compound influence prostacyclin activity?

A3: Studies suggest that this compound does not significantly affect vascular prostacyclin activity, a factor that promotes vasodilation and inhibits platelet aggregation. This suggests that its antithrombotic effects are primarily mediated through its action on platelets. []

Q4: How does this compound affect cerebral blood flow?

A4: this compound has been shown to improve cerebral blood flow, particularly in animal models of cerebral ischemia. This effect is thought to be mediated by its vasodilatory properties and potential neuroprotective effects. [, ]

Q5: Does this compound influence blood viscosity?

A5: Research indicates that long-term this compound treatment can reduce blood viscosity in diabetic patients, potentially contributing to improved blood flow. The exact mechanism behind this effect is not fully understood. []

Q6: Does this compound impact cholesterol metabolism?

A6: In vitro studies using human fibroblasts suggest that this compound can influence cholesterol metabolism. It has been shown to increase low-density lipoprotein (LDL) binding, uptake, and degradation, while also increasing the synthesis of sterols, fatty acids, and triacylglycerols. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C20H35NOS, and its molecular weight is 353.58 g/mol.

Q8: What conditions has this compound been investigated for treating?

A8: this compound has been investigated for its potential therapeutic benefits in several conditions, including:

  • Thromboembolic stroke: []
  • Intermittent claudication: [, ]
  • Hyperlipidemia: []
  • Migraine: [, ]
  • Primary degenerative dementia: []
  • Idiopathic recurrent vein thrombosis: []

Q9: Has this compound demonstrated efficacy in clinical trials?

A9: While some clinical trials have shown promising results for this compound in treating conditions like intermittent claudication and hyperlipidemia, further research is needed to confirm its efficacy and establish optimal treatment regimens.

Q10: Are there any in vitro models used to study this compound?

A10: Yes, in vitro models, such as isolated rat aortic strips and human fibroblast cultures, have been employed to investigate the mechanisms of action of this compound and its effects on vascular smooth muscle and cholesterol metabolism. [, ]

Q11: What is known about the safety profile of this compound?

A11: While generally well-tolerated, this compound has been associated with side effects, including gastrointestinal disturbances and hepatotoxicity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.